molecular formula C6H7ClN2O B2439158 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1005583-83-4

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2439158
CAS No.: 1005583-83-4
M. Wt: 158.59
InChI Key: YTXOJJRIMZRRMH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a pyrazole derivative, characterized by the presence of a chloro group at the 4th position, an ethyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from commercially available precursors and using standard organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-chloro-1-ethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile scaffold for the synthesis of various derivatives with potential biological and industrial applications.

Properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXOJJRIMZRRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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